1-(3-chloro-4-methylphenyl)propan-1-ol
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Overview
Description
1-(3-chloro-4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H13ClO It is a secondary alcohol derivative characterized by the presence of a chloro and methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-chloro-4-methylphenyl)propan-1-ol can be synthesized through the reduction of 1-(3-chloro-4-methylphenyl)propan-1-one. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(3-chloro-4-methylphenyl)propan-1-one, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the compound can be synthesized through the reduction of its ketone precursor.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: 1-(3-chloro-4-methylphenyl)propan-1-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The presence of the chloro and methyl groups on the phenyl ring can influence its binding affinity and specificity towards different enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)propan-1-ol: Similar structure but lacks the chloro group.
1-(3-chloro-4-methoxyphenyl)propan-1-ol: Contains a methoxy group instead of a methyl group.
1-(3-chloro-4-methylphenyl)propan-1-one: The ketone analog of the compound.
Uniqueness
1-(3-chloro-4-methylphenyl)propan-1-ol is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6,10,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCBPKBQQOGYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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